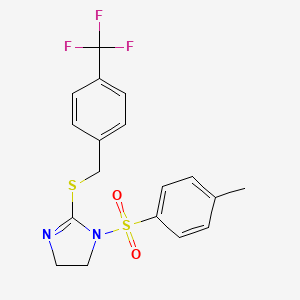

1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

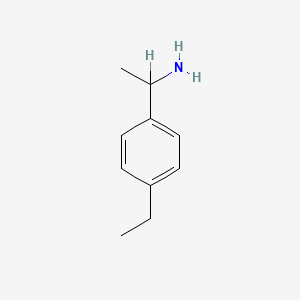

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are notable for their inclusion in key biological compounds such as histidine and histamine . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules .

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions, particularly as a part of biological systems . The trifluoromethyl group can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the imidazole ring would influence properties such as polarity, solubility, and stability .Scientific Research Applications

Synthesis and Medicinal Chemistry

1-Tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is involved in the one-pot synthesis of imidazo[1,2-a]pyridines, showcasing its utility in constructing complex molecular structures (Adib, Sheikhi, & Rezaei, 2011). Additionally, its derivatives have shown potential in medicinal chemistry, particularly in the synthesis of benzodiazepines like midazolam, known for their anesthetic properties (Pozo, Macías, Alonso, & González, 2004).

Pharmacological Research

In pharmacological research, compounds derived from 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole have been evaluated for their anti-inflammatory and analgesic properties. For example, a study on 4,5-diaryl-2-(substituted thio)-1H-imidazoles demonstrated significant potency against inflammation and pain, surpassing established drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).

Chemical Synthesis Techniques

The chemical versatility of 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole extends to various synthesis techniques. A notable application is in the transannulation of 1-sulfonyl-1,2,3-triazoles with heterocumulenes, where it facilitates the formation of imidazolones and thiazoles (Chuprakov, Kwok, & Fokin, 2013). Additionally, its use in imidazole and oxazole syntheses from aryl-substituted TosMIC reagents highlights its role in producing diverse heterocyclic compounds (Sisko et al., 2000).

Corrosion Inhibition

An interesting application outside of medicinal chemistry is in corrosion inhibition. A novel imidazoline derivative, closely related to the target compound, has been investigated for its efficacy in protecting carbon steel in hydrochloric acid environments. This underscores its potential in industrial applications (Zhang et al., 2015).

Synthetic Methodologies

The compound also plays a role in developing synthetic methodologies. For example, it is involved in the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating its versatility in organic synthesis (Liu, Lei, & Hu, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2S2/c1-13-2-8-16(9-3-13)27(24,25)23-11-10-22-17(23)26-12-14-4-6-15(7-5-14)18(19,20)21/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWKYPVDNPEYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)

![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)

![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)

![4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2977606.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2977607.png)